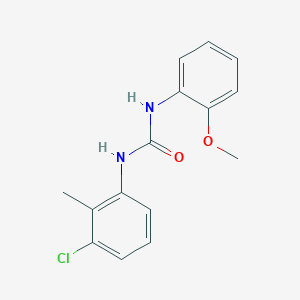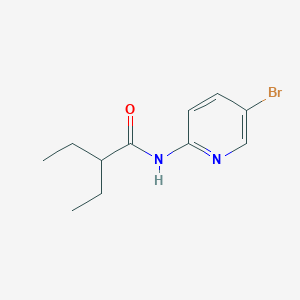
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea, also known as CMU, is a chemical compound that has gained attention in scientific research due to its potential use as a tool in the study of various biological processes. CMU is a urea derivative that has been synthesized through various methods and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea is not fully understood, but it is thought to act as a partial agonist at the mu-opioid receptor. N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea has been shown to bind to the mu-opioid receptor with high affinity, but it produces only a partial response compared to a full agonist such as morphine. This partial agonist activity may explain why N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea has been shown to reduce drug-seeking behavior in animal models without producing the same level of dependence as a full agonist.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea has a variety of biochemical and physiological effects, including the activation of the mu-opioid receptor, the inhibition of adenylyl cyclase, and the modulation of dopamine release. N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea has been shown to produce analgesia in animal models, suggesting that it may have potential as a pain medication. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea is its high affinity for the mu-opioid receptor, which makes it a potential tool in the study of opioid receptors. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for drug addiction. However, there are also limitations to the use of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea in lab experiments. For example, N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea has been shown to produce only a partial response at the mu-opioid receptor, which may limit its usefulness as a tool in the study of opioid receptors. In addition, the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea. One area of research is the development of new drugs based on the structure of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea. By modifying the structure of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea, it may be possible to develop drugs with improved properties, such as increased potency or reduced side effects. Another area of research is the study of the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea. By understanding how N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea produces its effects, it may be possible to develop more effective drugs for the treatment of pain and addiction. Finally, N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea may be useful in the study of other biological processes, such as the modulation of dopamine release, which may have implications for the treatment of psychiatric disorders.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea has been used in various scientific research applications, including the study of opioid receptors, the treatment of drug addiction, and the development of new drugs. N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea has been shown to bind to the mu-opioid receptor with high affinity, making it a potential tool in the study of opioid receptors. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for drug addiction. Furthermore, N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea has been used as a starting point for the development of new drugs with improved properties.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-11(16)6-5-8-12(10)17-15(19)18-13-7-3-4-9-14(13)20-2/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNHEMKOUHSJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(2-methoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-benzoxazol-2-ylthio)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4842724.png)
![4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B4842731.png)
![N-[3-(diethylamino)propyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4842738.png)

![9-(1,1-dimethylpropyl)-2-(1,5-dimethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4842757.png)
![N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-methylbenzamide](/img/structure/B4842763.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4842764.png)
![2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4842782.png)
![3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4842787.png)
![4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4842789.png)

![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4842804.png)
![N-(2,4-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4842810.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4842815.png)